lithium;1-chloro-1,2-difluoroethene
Description
Contextual Significance of Fluorinated Organometallic Species in Synthetic Chemistry
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnumberanalytics.com This has led to a surge of interest in fluorinated compounds across various industries, including pharmaceuticals and materials science. numberanalytics.comacs.org Fluorinated organometallic species serve as crucial building blocks in the synthesis of these valuable molecules, enabling the precise installation of fluorine atoms or fluorinated moieties. researchgate.net The unique reactivity imparted by the fluorine atoms in these reagents opens up novel synthetic pathways that are often inaccessible with their non-fluorinated counterparts. acs.org
The high electronegativity of fluorine significantly influences the stability and reactivity of adjacent chemical bonds. numberanalytics.com In organometallic compounds, this effect can enhance the nucleophilicity of the carbanionic center, making them powerful reagents for forming new carbon-carbon bonds. researchgate.net The strategic incorporation of fluorine can also modulate the electronic properties of ligands in organometallic complexes, thereby influencing the outcome of catalytic reactions. acs.org
Historical Development and Contemporary Relevance of Halogenated Alkenyllithium Reagents
The field of organolithium chemistry has a rich history, with pioneering work dating back to the 1930s. wikipedia.org Initially, the focus was on simple alkyl and aryl lithium reagents. Over time, the scope expanded to include more complex and functionalized species, such as halogenated alkenyllithium reagents. These reagents, which feature a lithium atom attached to a halogen-substituted vinyl carbon, have become indispensable tools for the stereoselective synthesis of substituted alkenes. researchgate.net
The development of methods for the preparation of these reagents, primarily through lithium-halogen exchange, has been a significant area of research. wikipedia.orgrsc.org This reaction is typically fast and can be performed at very low temperatures to ensure the stability of the resulting organolithium compound. wikipedia.org In recent years, the use of halogenated alkenyllithium reagents in transition-metal-catalyzed cross-coupling reactions has gained prominence, offering efficient pathways to complex molecular architectures. researchgate.net
Definitional Scope and Academic Research Focus on Lithium;1-chloro-1,2-difluoroethene
This compound is an organolithium reagent derived from 1-chloro-1,2-difluoroethene. nih.gov Its structure consists of a lithium atom bonded to the carbon atom that also bears the chlorine atom. The presence of both chlorine and fluorine atoms on the double bond makes it a highly functionalized and reactive species.
Academic research on this specific compound and its analogs focuses on several key areas:
Synthesis and Stability: Developing reliable methods for its generation, typically via lithium-halogen exchange from a suitable precursor like 1-chloro-1,2-difluoroethene at low temperatures. wikipedia.org
Nucleophilic Reactions: Investigating its reactivity as a nucleophile in reactions with various electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce the 1-chloro-1,2-difluoroethenyl group into other molecules. nih.gov
Applications in Fluorine Chemistry: Utilizing it as a precursor for the synthesis of more complex fluorinated molecules, which are of interest in medicinal chemistry and materials science. nih.govacs.org
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Structure
3D Structure of Parent
Properties
CAS No. |
62269-26-5 |
|---|---|
Molecular Formula |
C2ClF2Li |
Molecular Weight |
104.4 g/mol |
IUPAC Name |
lithium;1-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2ClF2.Li/c3-2(5)1-4;/q-1;+1 |
InChI Key |
ZEHWZGQVSGANAQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[C-](=C(F)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Lithium;1 Chloro 1,2 Difluoroethene
Strategic Approaches to Carbon-Lithium Bond Formation
The formation of a carbon-lithium bond on a chlorodifluoroethene scaffold can be achieved through classical organometallic transformations, including halogen-lithium exchange, deprotonation, and reductive lithiation. The choice of method depends on the desired isomer and the available starting materials.
Halogen-Lithium Exchange Strategies from 1-Chloro-1,2-difluoroethene Isomers
Halogen-lithium exchange is a powerful and widely used method for the preparation of organolithium compounds. wikipedia.org This reaction is kinetically controlled and involves the reaction of an organic halide with an organolithium reagent, typically an alkyllithium like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.orgharvard.edu The exchange rate is significantly influenced by the stability of the carbanion intermediates (sp > sp2 > sp3) and the nature of the halogen, with the reactivity order being I > Br > Cl >> F. wikipedia.orgharvard.edu
When applied to 1-chloro-1,2-difluoroethene isomers, the exchange is expected to occur at the most labile halogen, the chlorine atom.
Reaction: (E/Z)-CHF=CFCl + R-Li → (E/Z)-CHF=CFLi + R-Cl
This process would yield (E/Z)-1,2-difluorovinyllithium, not a species retaining the chlorine atom. The reaction is typically very fast, often complete in minutes at low temperatures (-78 °C or below) to prevent side reactions or decomposition of the organolithium product. harvard.edu A key advantage of this method is that for vinyl halides, the exchange generally proceeds with retention of the double bond's stereochemistry. wikipedia.orgharvard.edu
To generate a chloro-containing vinyllithium (B1195746) species via halogen-lithium exchange, a precursor with a more reactive halogen, such as bromine or iodine, would be necessary (e.g., 1-bromo-1-chloro-2,2-difluoroethene). In that case, the C-Br or C-I bond would selectively exchange over the C-Cl or C-F bonds. mdpi.com
Directed Ortho-Lithiation and Related Deprotonation Pathways
Directed ortho-lithiation is a specific process for aromatic systems and is not applicable to acyclic alkenes like 1-chloro-1,2-difluoroethene. However, the related strategy of direct deprotonation of a vinylic C-H bond is highly relevant. The presence of electron-withdrawing fluorine atoms on an alkene significantly increases the acidity of adjacent vinylic protons, making them susceptible to removal by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or alkyllithiums in certain cases.
For 1-chloro-1,2-difluoroethene, which possesses a single vinylic hydrogen, deprotonation would lead to the formation of a lithium salt that matches the atomic composition of the target compound.
Reaction: (E/Z)-CHF=CFCl + Base-Li → (E/Z)-[CF=CFCl]⁻Li⁺ + Base-H
This pathway generates (E/Z)-2-chloro-1,2-difluorovinyllithium. The stereospecific deuteration of (E/Z)-1,2-difluoroethylene using NaOD in D₂O demonstrates the feasibility of deprotonation-like H/D exchange on fluorinated ethenes. beilstein-journals.orgbeilstein-journals.org This suggests that direct deprotonation of 1-chloro-1,2-difluoroethene with a suitable lithium amide base is a plausible route to the target lithiated species.
Reductive Lithiation of Halogenated Ethenes (e.g., employing lithium metal)
Reductive lithiation involves the reaction of an organic halide with lithium metal, often in the presence of a catalytic amount of an aromatic electron carrier like naphthalene (B1677914) or 4,4’-di-tert-butylbiphenyl (DTBB). nih.govpitt.educlockss.org This method forms an organolithium species by cleaving a carbon-heteroatom bond. pitt.edu
When applied to a polyhalogenated alkene, this method can be complex. The reaction of 1-chloro-1,2-difluoroethene with lithium metal could lead to several outcomes, including the formation of the desired vinyllithium, but also over-reduction, dehalogenation, or dimerization. For instance, reductive lithiation of chloropyridines with lithium naphthalenide has been shown to effectively produce the corresponding lithiopyridines. clockss.org A similar reaction with 1-chloro-1,2-difluoroethene would involve the transfer of an electron from the lithium naphthalenide radical-anion to the alkene, leading to the cleavage of the C-Cl bond and formation of the lithium salt.
Reaction: (E/Z)-CHF=CFCl + 2 Li + Naphthalene (cat.) → (E/Z)-CHF=CFLi + LiCl
This specific pathway, similar to halogen-lithium exchange, would result in the loss of the chlorine atom, yielding 1,2-difluorovinyllithium. Achieving a selective reaction that produces a chloro-containing lithium species via this method is challenging and generally less controlled than deprotonation or halogen-lithium exchange.
Precursor Compound Synthesis and Derivatization
The availability of high-purity precursors is critical for the successful synthesis of the target organolithium reagent. The primary starting materials are the (E) and (Z) isomers of 1-chloro-1,2-difluoroethene and related fluoroalkenes.
Synthesis of 1-Chloro-1,2-difluoroethene Isomers (e.g., from 2-chloro-1,2-difluoroethane or 1-chloro-1,2-difluoroethane)
The isomers of 1-chloro-1,2-difluoroethene are valuable intermediates. google.com Their synthesis is often achieved through the dehydrohalogenation or reductive dehalogenation of saturated ethane (B1197151) precursors.
One established route is the catalytic hydrogenation of 1,2-dichloro-1,2-difluoroethylene (B1335003) (CFO-1112). google.com This process can selectively replace one chlorine atom with hydrogen. For example, using a palladium on carbon (Pd/C) catalyst at elevated temperatures can yield 1-chloro-1,2-difluoroethene. A patent describes reacting 1,2-dichloro-difluoroethylene with H₂ at 300–400°C in the presence of a Pd catalyst to produce a mixture of 1,2-difluoroethylene (B154328) and 1-chloro-1,2-difluoroethylene (B1596267). google.com
Another common method is the dehydrochlorination of chloro-difluoro-ethane precursors like 1-chloro-1,2-difluoroethane (B1345967) (HCFC-142a) using zero-valent metals. This reaction can be performed with metals like magnesium or zinc in an alcohol solvent.
| Precursor | Reagents | Conditions | Yield | Product | Reference |
| 1,2-dichloro-1,2-difluoroethylene | H₂, 5% Pd/C | 120°C, 3 bar | 94% Selectivity | (1E)-1-chloro-1,2-difluoroethylene | |
| 1-chloro-1,2-difluoroethane | Mg powder, Ethanol | Reflux (78°C), 4h | 76% | (1E)-1-chloro-1,2-difluoroethylene | |
| 1-chloro-1,2-difluoroethane | Zn, Isopropanol | 90°C, 6h | 88% | (1E)-1-chloro-1,2-difluoroethylene |
Synthesis of Related Halogenated Fluoroalkene Precursors (e.g., 1,2-difluoroethene (B157984) from 1,2-dichloro-1,2-difluoroethane)
The synthesis of related fluoroalkenes, such as 1,2-difluoroethene (HFO-1132), often serves as a model for the reactions of their chlorinated analogs. A primary route to 1,2-difluoroethene involves the reductive dechlorination of 1,2-dichloro-1,2-difluoroethane (B3190508) (HCFC-132). beilstein-journals.orgbeilstein-journals.org This reaction is typically accomplished using zinc dust in a suitable solvent. beilstein-journals.orgbeilstein-journals.org
Reaction: CHFCl-CHFCl + Zn → (E/Z)-CHF=CHF + ZnCl₂
This reaction produces a mixture of (E) and (Z) isomers of 1,2-difluoroethene, which can then be separated by fractional distillation. beilstein-journals.orgbeilstein-journals.org Similarly, dehydrochlorination of 2-chloro-1,2-difluoroethane (HCFC-142) or 1-chloro-1,2-difluoroethane (HCFC-142a) over metal-based catalysts can also yield 1,2-difluoroethene. beilstein-journals.orgbeilstein-journals.org These methods highlight the general strategies applicable to the synthesis of functionalized fluoroalkenes from saturated halogenated alkanes.
In Situ Generation and Trapping Techniques for Lithium;1-chloro-1,2-difluoroethene
The generation of the highly reactive and transient species, this compound, necessitates the use of in situ techniques. This approach involves the formation of the vinyllithium reagent in the presence of a suitable electrophile to ensure its immediate consumption, thereby preventing decomposition pathways such as elimination or polymerization. The high reactivity of this intermediate, exacerbated by the presence of both chlorine and fluorine atoms on the vinylic carbon, makes its isolation and characterization under standard conditions exceptionally challenging.
The primary strategy for the in situ generation of this compound involves the deprotonation of a suitable precursor, such as 1-chloro-1,2-difluoroethene, using a strong, non-nucleophilic base at cryogenic temperatures. The choice of base and reaction conditions is critical to favor the desired lithiation over competing side reactions.
Transient Intermediate Formation and Characterization Challenges
The formation of this compound as a transient intermediate presents significant characterization hurdles. Its inherent instability means that direct observation using conventional spectroscopic methods is often not feasible. The low concentration of the intermediate, a consequence of the in situ approach where it is consumed as it is formed, further complicates direct detection.
Attempts to characterize analogous transient organolithium species have relied on sophisticated techniques such as low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. For fluorinated vinyllithiums, ¹⁹F NMR could theoretically provide valuable structural information. However, the transient nature and low concentration of this compound make the acquisition of meaningful spectra extremely difficult. The dynamic equilibrium between the vinyllithium species and its precursor, as well as potential aggregation phenomena in solution, add further layers of complexity to its spectroscopic signature.
The primary evidence for the formation of this transient intermediate is therefore indirect, relying on the isolation and characterization of the products formed from its reaction with various electrophiles. The structure of these trapped products allows for the inference of the structure of the transient vinyllithium precursor.
Reaction Conditions and Mechanistic Considerations for In Situ Processes (e.g., analogous to lithiated chloroacetylene formation)
The successful in situ generation and trapping of this compound is highly dependent on carefully controlled reaction conditions. Drawing parallels from the formation of other reactive organolithium species, such as lithiated chloroacetylene, provides insight into the key parameters.
Reaction Conditions:
| Parameter | Typical Conditions | Rationale |
| Temperature | Cryogenic (typically -78 °C or lower) | To minimize decomposition of the unstable vinyllithium intermediate and prevent unwanted side reactions. |
| Solvent | Anhydrous ethereal solvents (e.g., THF, diethyl ether) | To ensure the solubility of the organolithium base and the intermediate, and to coordinate with the lithium cation, which can influence reactivity. |
| Base | Strong, non-nucleophilic lithium amide bases (e.g., LDA) or alkyllithiums (e.g., n-BuLi, s-BuLi) | To efficiently deprotonate the vinyl precursor without significant nucleophilic attack on the carbon-chlorine or carbon-fluorine bonds. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent reaction with atmospheric moisture and oxygen, which would quench the reactive organolithium species. |
Mechanistic Considerations:
The formation of this compound from 1-chloro-1,2-difluoroethene and a strong base is believed to proceed via a deprotonation mechanism. The acidity of the vinylic proton is enhanced by the electron-withdrawing effects of the adjacent halogen atoms.
A competing and often undesired reaction is metal-halogen exchange, where the organolithium base exchanges its lithium atom for the chlorine atom on the vinyl precursor. The choice of the organolithium base can influence the selectivity of this process. For instance, tert-butyllithium is known to favor metal-halogen exchange more than n-butyllithium.
Once formed, the transient this compound is a potent nucleophile. In the in situ trapping experiment, it will readily react with a co-present electrophile. Common electrophiles used for trapping such transient species include aldehydes, ketones, carbon dioxide, and silyl (B83357) halides. The successful isolation of a product resulting from the reaction of the electrophile with the C₂ClF₂Li moiety provides strong evidence for the transient existence of the target vinyllithium compound.
For example, if benzaldehyde (B42025) is used as the electrophile, the expected product would be 1-chloro-1,2-difluoro-3-phenyl-2-propen-1-ol, formed through nucleophilic attack of the vinyllithium on the carbonyl carbon of benzaldehyde, followed by aqueous workup. The stereochemistry of the resulting alkene product can also provide insights into the stereochemistry of the transient vinyllithium intermediate.
Chemical Reactivity and Mechanistic Investigations of Lithium;1 Chloro 1,2 Difluoroethene
Nucleophilic Reactivity and Electrophilic Quenching
1-chloro-1,2-difluorovinyllithium exhibits pronounced nucleophilic character, readily reacting with a wide array of electrophiles. This reactivity is central to its application in constructing complex molecules.
Reactions with Carbon Electrophiles (e.g., carbonyl compounds, alkyl halides, carbon dioxide)
The reaction of 1-chloro-1,2-difluorovinyllithium with various carbon-based electrophiles provides a direct route to functionalized chlorodifluoroethenes. For instance, it reacts efficiently with aldehydes and ketones to yield the corresponding alcohols. acs.org Similarly, quenching with carbon dioxide affords the corresponding carboxylic acid. acs.org Alkylation reactions with alkyl halides have also been reported, expanding the scope of accessible structures. nih.gov
A study by Böhme and Stammberger in 1972 detailed the nucleophilic reactions of a related species, 1-chloro-2,2-diphenylethenyllithium, with alkyl and acyl iodides, highlighting the general reactivity pattern of such vinyllithium (B1195746) reagents. nih.gov
Table 1: Representative Reactions of 1-chloro-1,2-difluorovinyllithium with Carbon Electrophiles
| Electrophile | Product |
| Aldehydes/Ketones | 1-chloro-1,2-difluoro-3-hydroxyalkenes/alkanes |
| Carbon Dioxide | 2-chloro-2,3-difluoroacrylic acid |
| Alkyl Halides | 1-chloro-1,2-difluoroalkenes |
Functionalization through Electrophilic Trapping (e.g., for constructing complex fluorinated architectures)
The ability to trap 1-chloro-1,2-difluorovinyllithium with various electrophiles is instrumental in the synthesis of complex fluorinated molecules. This strategy allows for the stepwise construction of highly functionalized architectures that are otherwise difficult to access. The resulting chlorodifluorovinyl group can serve as a versatile handle for further transformations, including cross-coupling reactions. acs.orgresearchgate.net
Cross-Coupling and Transition Metal-Catalyzed Transformations
Transition metal catalysis significantly expands the synthetic utility of 1-chloro-1,2-difluoroethene derivatives. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful methods for creating new carbon-carbon and carbon-heteroatom bonds with high selectivity.
Elucidation of Reaction Mechanisms in Catalytic Cycles
The mechanisms of these transition metal-catalyzed reactions are of fundamental interest. For instance, in palladium-catalyzed cross-coupling reactions, a plausible catalytic cycle involves the oxidative addition of the C-Cl or C-I bond of a functionalized 1-chloro-1,2-difluoroethene derivative to a Pd(0) complex. nih.govnih.govnih.gov This is followed by transmetalation with an organometallic reagent (e.g., an organoboron or organozinc compound) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.govnih.govnih.gov The choice of ligands on the palladium center can significantly influence the efficiency and selectivity of these steps. nih.gov
Stereoselectivity in Coupling Reactions
A key feature of these cross-coupling reactions is the ability to control the stereochemistry of the resulting double bond. By using stereochemically defined (E)- or (Z)-1-chloro-1,2-difluorovinyl precursors, it is possible to synthesize the corresponding stereoisomeric products with high fidelity. For example, Negishi-type coupling reactions of stereoisomerically pure (E)- and (Z)-1-chloro-1,2-difluorovinylzinc reagents with aryl iodides have been shown to proceed with retention of configuration, yielding the respective (E)- and (Z)-1-chloro-1,2-difluorostyrenes in high yields. researchgate.net This stereospecificity is crucial for applications where the geometric configuration of the double bond influences the biological activity or material properties of the target molecule.
Table 2: Stereoselective Cross-Coupling of 1-chloro-1,2-difluorovinylzinc Reagents
| Vinylzinc Isomer | Aryl Iodide | Catalyst | Product Isomer |
| (E) | Substituted Aryl Iodide | Pd(0) | (E)-1-chloro-1,2-difluorostyrene |
| (Z) | Substituted Aryl Iodide | Pd(0) | (Z)-1-chloro-1,2-difluorostyrene |
Intramolecular Rearrangements and Cyclization Pathways
While the intermolecular reactivity of 1-chloro-1,2-difluoroethene derivatives is well-documented, their potential for intramolecular transformations remains an area of active investigation. Under specific conditions, these compounds can undergo rearrangements and cyclizations to form novel cyclic and polycyclic structures. These reactions can be triggered by thermal or photochemical means, or by the action of specific reagents. For example, heating 2-chloro-1,1-difluoroethene with cyclopentadiene (B3395910) leads to the formation of bicyclic norbornene derivatives. wikipedia.org The exploration of these intramolecular pathways opens up new avenues for the synthesis of complex fluorinated ring systems.
Vinylic Rearrangements involving Lithium;1-chloro-1,2-difluoroethene
Vinylic organolithium compounds, particularly those bearing halogen substituents, are known to undergo various rearrangement reactions. While specific, detailed research on the vinylic rearrangements of this compound is not extensively documented in publicly available literature, the general principles of organolithium chemistry suggest potential rearrangement pathways. These could include 1,2-migrations of the substituents (fluorine, chlorine, or the lithium-bound carbon) to form more stable isomeric structures. The driving force for such rearrangements is typically the formation of a thermodynamically more stable organolithium species.
Further research is required to fully elucidate the specific conditions and mechanisms governing the vinylic rearrangements of this particular compound.
Halogen Migrations and their Impact on Reactivity (e.g., F/Cl interchange mechanisms)
The migration of halogen atoms in organometallic compounds, often referred to as the "halogen dance," is a well-documented phenomenon. In the case of this compound, the potential for fluorine or chlorine migration from the carbon backbone to the lithium-bearing carbon, or an interchange between the two halogen positions, presents a fascinating area of mechanistic study.
The interchange of fluorine and chlorine atoms could proceed through an associative or a dissociative mechanism. youtube.comresearchgate.netresearchgate.net An associative mechanism would involve the formation of a transient, higher-coordinate lithium species, while a dissociative mechanism would proceed through the formation of an intermediate with a lower coordination number. researchgate.net The relative strengths of the C-F and C-Cl bonds, as well as the stability of the potential intermediates, would play a crucial role in determining the favored pathway. The migration of halogens can significantly impact the subsequent reactivity of the organolithium reagent, potentially leading to a mixture of products if not carefully controlled.
| Migration Type | Proposed Intermediate/Transition State | Potential Impact on Reactivity |
| 1,2-Fluorine Migration | Transient lithiated carbene or bridged species | Formation of isomeric vinyllithium reagents, altering subsequent reaction products. |
| 1,2-Chlorine Migration | Similar to fluorine migration, but with a different activation barrier due to the differing C-Cl and C-F bond strengths. | Can lead to a different set of isomeric products compared to fluorine migration. |
| F/Cl Interchange | A concerted or stepwise process involving a bridged dihalo-intermediate. | Results in a mixture of organolithium isomers, complicating synthetic outcomes. |
Radical Processes and Single-Electron Transfer (SET) Pathways in Organolithium Fluorine Chemistry
Organolithium reagents can react through both polar (nucleophilic) and single-electron transfer (SET) pathways. wikipedia.org The SET pathway involves the transfer of a single electron from the organolithium compound to a substrate, generating radical intermediates. In the context of organofluorine chemistry, SET processes can be particularly relevant. google.comlibretexts.org
For this compound, an SET pathway could be initiated by the transfer of an electron to an electrophile. This would result in the formation of a vinylic radical. The fate of this radical would then depend on the reaction conditions and the nature of the other species present in the reaction mixture. The competition between the polar (nucleophilic addition or substitution) and SET pathways is influenced by factors such as the solvent, temperature, and the reduction potential of the electrophile. While direct evidence for SET pathways involving this compound is scarce in the literature, it remains a plausible mechanistic alternative that warrants consideration in its reactions.
Polymerization and Oligomerization Behavior of Derived Monomers
The monomer from which this compound is derived, 1-chloro-1,2-difluoroethene, possesses a carbon-carbon double bond and halogen substituents, making it a potential candidate for polymerization and oligomerization reactions. Organolithium compounds are frequently employed as initiators in anionic polymerization. researchgate.net
The anionic polymerization of 1-chloro-1,2-difluoroethene, initiated by a suitable nucleophile (which could include another molecule of the lithiated species itself), would proceed via the repeated addition of monomer units to a growing polymer chain with an anionic end group. The presence of both fluorine and chlorine atoms would influence the reactivity of the monomer and the properties of the resulting polymer.
| Polymerization Type | Initiator | Potential Polymer Structure | Key Factors |
| Anionic Polymerization | Organolithium Reagents (e.g., n-BuLi) or other strong nucleophiles | -[-CFCl-CHF-]-n | Monomer purity, initiator concentration, temperature, solvent. |
| Radical Polymerization | Radical Initiators (e.g., AIBN, peroxides) | -[-CFCl-CHF-]-n | Initiator type, temperature, potential for chain transfer and termination reactions. |
It is important to note that the detailed study of the polymerization of 1-chloro-1,2-difluoroethene and the characterization of the resulting polymers are not extensively reported. Further research in this area would be valuable for the development of new fluorinated materials.
Theoretical and Computational Chemistry Approaches to Lithium;1 Chloro 1,2 Difluoroethene
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are indispensable for elucidating the electronic structure of molecules and their reactive intermediates. These approaches provide detailed information about molecular geometries, energies, and the distribution of electrons, which are key to understanding chemical reactivity.
High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are crucial for obtaining accurate energetic and structural information for reactive systems. In studies of analogous lithium-halogen exchange reactions, the MP2 level of theory has been employed to locate transition structures. nih.govacs.org For instance, in the reaction of 1,1-dibromoalkenes with methyllithium (B1224462), MP2 calculations with the 6-31+G* basis set were used to determine the geometries of the transition states involved in the exchange process. nih.govacs.org These calculations are vital for accurately predicting reaction barriers and understanding the kinetic and thermodynamic selectivity of such reactions. nih.gov The application of these methods to the lithium;1-chloro-1,2-difluoroethene system would be expected to yield similarly valuable insights into the electronic interactions and preferred reaction geometries.
Density Functional Theory (DFT) offers a balance between computational cost and accuracy, making it a widely used tool for investigating larger chemical systems. The B3LYP functional, in particular, has been successfully applied to study the lithium-halogen exchange reactions of dihaloalkenes. nih.govacs.org Geometry optimizations and energy calculations performed using B3LYP with the 6-31+G* basis set have provided transition structures for the reaction of 1,1-dibromoalkenes with methyllithium. nih.govacs.org These DFT calculations have been shown to correctly predict the stereoselectivity of the reaction, where the sterically more constrained halogen atom is preferentially exchanged. nih.gov Furthermore, DFT has been utilized to investigate the interaction of alkali metals with various substrates, providing insights into structural and electronic properties, charge transfer, and work functions. nih.gov
Below is a representative table illustrating the type of data obtained from DFT calculations in analogous systems.
| Computational Method | Basis Set | Task | Key Finding |
| B3LYP | 6-31+G | Transition Structure Location | Correctly predicts kinetic and thermodynamic stereoselectivity in lithium-halogen exchange. nih.gov |
| MP2 | 6-31+G | Transition Structure Location | Provides activation energies and confirms stereoselectivity findings. nih.gov |
This table is representative of data from analogous systems and is for illustrative purposes.
The Atoms in Molecules (AIM) theory, a method for the topological analysis of the electron density, can provide profound insights into the nature of chemical bonding. While direct AIM analysis on this compound is not documented, its application in related systems, such as complexes of superalkali lithium fluoride (B91410) clusters with fullerenes, has revealed the nature of interactions. taylorfrancis.com In those cases, QTAIM analysis showed ionic, closed-shell interactions occurring via Li-C bonds. taylorfrancis.com For the interaction of lithium with 1-chloro-1,2-difluoroethene, an AIM analysis would be instrumental in characterizing the bonding between lithium and the ethene, distinguishing between ionic and covalent contributions, and identifying bond critical points that define the reaction's progress.
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of a chemical reaction requires detailed modeling of the reaction pathway and characterization of the transition states that connect reactants, intermediates, and products.
Theoretical calculations are pivotal in determining the activation energies that govern reaction rates. For the lithium-halogen exchange in 1,1-dihaloalkenes, both B3LYP and MP2 methods have been used to calculate activation energies. nih.govacs.org The studies found that reaction with a methyllithium dimer resulted in lower activation energies compared to the monomer, indicating a more favorable reaction pathway. nih.gov These computational findings are essential for understanding the kinetics of the reaction and for predicting how changes in the reactants or conditions will affect the reaction outcome.
The following table provides a hypothetical representation of activation energy data that could be obtained for the reaction of lithium with 1-chloro-1,2-difluoroethene, based on findings from similar reactions.
| Reactant | Method | Basis Set | Activation Energy (kcal/mol) |
| Methyllithium Monomer | B3LYP | 6-31+G | (Hypothetical Value) |
| Methyllithium Dimer | B3LYP | 6-31+G | (Hypothetical Lower Value) |
| Methyllithium Monomer | MP2 | 6-31+G | (Hypothetical Value) |
| Methyllithium Dimer | MP2 | 6-31+G | (Hypothetical Lower Value) |
This table contains hypothetical data for illustrative purposes, based on trends observed in analogous systems. nih.gov
The solvent can play a critical role in the mechanism and outcome of a reaction. Computational models can account for solvent effects either implicitly, using a continuum model, or explicitly, by including individual solvent molecules in the calculation. Studies on the lithium-halogen exchange reaction of bromobenzene (B47551) with methyllithium have highlighted the important role of the solvent, showing that it influences the SN2 mechanism. nih.gov Similarly, research on the reactions of phenyllithium (B1222949) has demonstrated that the reaction pathway is highly sensitive to the choice of solvent, with different solvents affecting the aggregation state of the organolithium reagent and, consequently, the reaction yields. mdpi.com For the this compound system, considering the solvent would be crucial for accurately modeling the reaction pathway, as solvents can stabilize transition states and intermediates, thereby altering activation energies and reaction selectivity.
Spectroscopic Property Prediction and Validation
Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, providing valuable insights into molecular structure and bonding. These predictions, when validated by experimental data, offer a powerful tool for compound identification and characterization. However, for this compound, such computational studies appear to be absent from the available literature.
Nuclear Magnetic Resonance (NMR) Chemical Shifts and Coupling Constants
Computational methods are frequently employed to predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J). These predictions are invaluable for interpreting experimental NMR spectra and confirming molecular structures.
Detailed Research Findings: No computational studies predicting the ⁷Li, ¹³C, ¹H, or ¹⁹F NMR chemical shifts or coupling constants for this compound were identified. The complexation with lithium would significantly alter the electronic environment of the 1-chloro-1,2-difluoroethene moiety, leading to unique NMR signatures. However, without dedicated computational analysis, these parameters remain undetermined. General information on ⁷Li NMR spectroscopy indicates that chemical shifts typically fall within a narrow range, but specific values are highly dependent on the coordination environment.
Data Table: Predicted NMR Chemical Shifts and Coupling Constants
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |
| ⁷Li | Data not available | Data not available |
| ¹³C | Data not available | Data not available |
| ¹H | Data not available | Data not available |
| ¹⁹F | Data not available | Data not available |
Conformational Analysis and Isomerization Energetics (cis-trans interconversion studies)
The study of conformational isomers and the energetic barriers to their interconversion is a key application of computational chemistry. For molecules with restricted rotation, such as substituted ethenes, understanding the relative stability of cis and trans isomers is fundamental.
Detailed Research Findings: There is no available literature on the conformational analysis or the energetics of cis-trans isomerization for this compound. Research on the parent 1-chloro-1,2-difluoroethylene (B1596267) indicates the existence of stable cis and trans isomers, with computational and experimental work focused on their relative energies. However, the influence of coordination with a lithium atom on the geometry of these isomers and the energy barrier for their interconversion has not been computationally investigated. Therefore, no data on the theoretical isomerization energetics for the title compound can be presented.
Data Table: Calculated Isomerization Energetics
| Isomer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| cis-lithium;1-chloro-1,2-difluoroethene | Data not available | Data not available |
| trans-lithium;1-chloro-1,2-difluoroethene | Data not available | Data not available |
| Transition State | Data not available | Data not available |
Advanced Spectroscopic Characterization and Analytical Methodologies
In Situ Spectroscopic Techniques for Reactive Organolithium Species
Direct observation of reactive organolithium species in solution is critical for understanding their structure and reactivity. In situ spectroscopic methods allow for the characterization of these compounds in their reaction environment, providing invaluable data on their transient existence.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of organolithium compounds in solution. wikipedia.org Due to their high reactivity, these species are often studied at low temperatures to slow down exchange processes and decomposition. A multi-nuclear NMR approach provides a comprehensive picture of their complex structures and aggregation states.
The structure of organolithium compounds is often dominated by their tendency to form oligomers, such as tetramers or hexamers, through three-center, two-electron bonds. libretexts.org NMR spectroscopy, particularly utilizing ¹³C and ⁷Li (or ⁶Li) nuclei, is a powerful method to investigate this aggregation. libretexts.orgnih.gov The number of lithium atoms interacting with a carbanionic center can be determined through C-Li J-coupling, revealing the nature of the aggregate in solution. wikipedia.org
Different nuclei provide complementary information:
¹H NMR: Can be used to monitor the disappearance of the proton at the lithiation site and changes in the electronic environment of neighboring protons.
¹³C NMR: Is highly sensitive to the nature of the carbon-lithium bond. The chemical shift of the lithiated carbon provides insight into its electronic state. researchgate.net Solution structures and the extent of oligomerization have been successfully investigated using ¹³C NMR. libretexts.org
¹⁹F NMR: For fluorine-containing species like lithium;1-chloro-1,2-difluoroethene, ¹⁹F NMR would be exceptionally informative, tracking the significant changes in the chemical environment of the fluorine nuclei upon replacement of a halogen with lithium.
⁷Li NMR: Directly observes the lithium nucleus, providing information about its coordination environment and involvement in aggregation. Studies have used ⁷Li NMR to distinguish between contact ion pairs (CIP) and solvent-separated ion pairs (SIP), which exhibit different quadrupolar coupling constants. researchgate.net
Table 1: Information from Multi-Nuclear NMR for Organolithium Compound Characterization This table is illustrative of the general application of NMR to organolithium species.
| Nucleus | Type of Information Obtained | Reference |
|---|---|---|
| ¹H | Monitoring proton abstraction, changes in neighboring proton environments. | odu.edu |
| ¹³C | Insight into C-Li bond nature, carbanion hybridization, and aggregation state. | libretexts.orgnih.gov |
| ¹⁹F | Probing electronic changes at and near fluorine-substituted carbons. | N/A |
| ⁷Li | Determining the degree of aggregation, studying ion pair nature (CIP vs. SIP). | wikipedia.orgresearchgate.net |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful means for in-situ reaction monitoring and the identification of transient intermediates. americanpharmaceuticalreview.com These non-destructive methods provide a "vibrational fingerprint" of the molecules present in a reaction mixture, allowing for real-time tracking of reactant consumption and product formation. americanpharmaceuticalreview.com
In the context of forming this compound via a halogen-lithium exchange, IR and Raman spectroscopy would be ideal for monitoring the process. americanpharmaceuticalreview.com The key analytical advantage is the ability to observe the disappearance of vibrational bands associated with the starting material (e.g., the C-Cl or C-Br stretch of a precursor) and the simultaneous appearance of new bands corresponding to the lithiated intermediate. This has been successfully applied to monitor halogen-lithium exchange reactions, demonstrating that the exchange can be instantaneous upon addition of the organolithium reagent. americanpharmaceuticalreview.com
Studies on simple, unsolvated alkyllithium compounds have revealed a low H-C-Li bending force constant, which suggests a considerable degree of ionic character in the carbon-lithium bond. pageplace.de This fundamental insight into the nature of the C-Li bond is critical for understanding the reactivity of these species.
Table 2: Application of Vibrational Spectroscopy in Halogen-Lithium Exchange This table illustrates the general principles of using vibrational spectroscopy for reaction monitoring.
| Spectroscopic Technique | Information Gained | Key Features Monitored | Reference |
|---|---|---|---|
| In-situ IR Spectroscopy | Real-time reaction progress, detection of intermediates. | Disappearance of C-Halogen stretch, appearance of new bands related to the C-Li bond environment. | americanpharmaceuticalreview.com |
| In-situ Raman Spectroscopy | Complementary vibrational data, useful for symmetric vibrations and in aqueous media. | Tracking of characteristic Raman shifts for reactants and products. | americanpharmaceuticalreview.com |
Mass Spectrometry for Molecular Identification of Transient Species
Mass spectrometry (MS) is a vital tool for identifying the mass-to-charge ratio of molecules and can be adapted to study transient and reactive species. For organolithium compounds, MS can provide evidence for the aggregation that occurs in the gas phase. libretexts.org
When analyzing volatile organolithium compounds, mass spectra can show ions associated with various oligomeric structures. For example, the mass spectrum of ethyllithium (B1215237) displays ions corresponding to both tetrameric and hexameric aggregates. libretexts.org This data corroborates findings from solution-state NMR and X-ray crystallography, confirming that aggregation is a fundamental structural feature of organolithium reagents. wikipedia.orglibretexts.org The identification of these clusters is crucial, as the aggregation state significantly influences the reagent's reactivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis
While direct analysis of the highly reactive this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible, the technique is essential for analyzing the stable products formed from its reactions. After the organolithium reagent is generated and reacted with an electrophile, the resulting mixture is quenched and worked up. The resulting stable, volatile organic compounds are then ideally suited for GC-MS analysis.
This method separates the components of the product mixture in the gas chromatograph before they are introduced into the mass spectrometer, which provides a mass spectrum for each component, enabling its identification. GC-MS is therefore critical for determining the outcome of a reaction, including its yield, regioselectivity, and the formation of any byproducts. The NIST mass spectrum for the precursor, 1-chloro-1,2-difluoroethylene (B1596267), serves as a reference for the type of data obtained. nih.gov
Table 3: GC-MS Data for 1-Chloro-1,2-difluoroethene This data pertains to the precursor of the title compound and illustrates the output of a GC-MS analysis.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 1-Chloro-1,2-difluoroethylene | nih.gov |
| Molecular Formula | C₂HClF₂ | nih.gov |
| Molecular Weight | 98.48 g/mol | nih.gov |
| NIST Library Number | 1009 | nih.gov |
High-Resolution Rotational Spectroscopy for Structural Elucidation (if volatile)
High-resolution rotational spectroscopy, typically using microwave radiation, is a premier technique for determining the precise geometric structure of volatile molecules in the gas phase. iac.es While the non-volatile nature of the organolithium salt itself precludes its study by this method, rotational spectroscopy provides an exceptionally detailed structural analysis of its volatile precursor, (E)-1-chloro-1,2-difluoroethylene. acs.orgresearchgate.net
By measuring the transition frequencies between rotational energy levels, highly accurate rotational constants can be derived. acs.org Analysis of the spectra for multiple isotopologues (e.g., containing ³⁵Cl and ³⁷Cl) allows for the unambiguous determination of atomic positions and thus a complete molecular structure, including bond lengths and angles. acs.orgnih.gov Such studies have been performed on (E)-1-chloro-1,2-difluoroethylene, providing a foundational understanding of the geometry from which the organolithium reagent is formed. acs.orgresearchgate.net This precise structural knowledge of the starting material is invaluable for theoretical calculations and for interpreting the stereochemical outcome of its subsequent reactions.
Table 4: Spectroscopic and Structural Data for (E)-1-chloro-1,2-difluoroethylene from Rotational Spectroscopy This data pertains to the precursor of the title compound.
| Parameter | Description | Value | Reference |
|---|---|---|---|
| Technique | Broadband Chirped Pulse Fourier Transform Microwave Spectroscopy | 5.6 - 18.1 GHz | researchgate.net |
| Analyzed Species | Four isotopologues of (E)-1-chloro-1,2-difluoroethylene | N/A | researchgate.net |
| Derived Information | Precise rotational constants, molecular structure. | N/A | acs.orgresearchgate.net |
Emerging Research Directions and Interdisciplinary Prospects in Organolithium;1 Chloro 1,2 Difluoroethene Chemistry
Development of Novel Fluorinated Building Blocks for Organic Synthesis
The use of organolithium reagents derived from halogenated olefins is a cornerstone of modern synthetic chemistry, enabling the creation of intricate molecular architectures. The vinyllithium (B1195746) species generated from 1-chloro-1,2-difluoroethene is a prime example, serving as a versatile precursor to a wide array of fluorinated building blocks. These building blocks are highly sought after in medicinal chemistry and materials science due to the profound effects of fluorine on a molecule's biological and physical properties. youtube.comdovepress.com
Research in this area focuses on harnessing the reactivity of the carbon-lithium bond to forge new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For instance, the reaction of lithium;1-chloro-1,2-difluoroethene with various electrophiles can introduce the chlorodifluorovinyl group into a range of organic scaffolds. Subsequent chemical manipulations of this group can lead to a diverse library of fluorinated compounds. beilstein-journals.org The development of stereoselective reactions is a particularly active area of investigation, aiming to control the threedimensional arrangement of atoms in the final products, a critical factor in the efficacy of pharmaceuticals. wikipedia.org
Table 1: Examples of Reactions for Novel Fluorinated Building Blocks
| Reactant | Reagent | Product Type | Potential Application |
| Aldehyde/Ketone | This compound | Fluorinated Alcohol | Pharmaceutical intermediate |
| Alkyl Halide | This compound | Substituted Fluoroalkene | Monomer for polymerization |
| Carbon Dioxide | This compound | Fluorinated Carboxylic Acid | Agrochemical synthesis |
| Chlorosilane | This compound | Fluorinated Silyl (B83357) Ether | Material science precursor |
This table is illustrative and based on the general reactivity of organolithium reagents.
Potential Applications in Advanced Materials Science (e.g., as precursors for functional fluoropolymers)
The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them indispensable in a multitude of advanced applications. The monomer 1-chloro-1,2-difluoroethene, and by extension its organolithium derivative, are valuable precursors in the synthesis of these high-performance materials. wikipedia.org
The incorporation of the chlorodifluorovinyl moiety into a polymer backbone can impart desirable characteristics. For example, it can enhance the flame retardancy and modify the refractive index of the resulting material. Research is ongoing to develop controlled polymerization techniques that allow for the precise tailoring of polymer properties. This includes the synthesis of block copolymers and other complex architectures with well-defined functionalities. The resulting fluoropolymers have potential applications in areas such as advanced coatings, membranes for separations, and high-performance elastomers.
Sustainable Synthesis and Green Chemistry Principles in Fluorine-Lithium Chemistry
The increasing focus on environmental sustainability has spurred the development of greener synthetic methodologies across the chemical industry. tandfonline.com In the context of organolithium and fluorine chemistry, this translates to a concerted effort to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. benthamdirect.comnumberanalytics.com
Key areas of research in sustainable fluorine-lithium chemistry include:
Development of Safer Reagents and Solvents: The use of highly flammable and toxic solvents is a significant concern in traditional organolithium chemistry. Researchers are exploring the use of more environmentally benign solvent systems. thieme-connect.com Additionally, efforts are being made to develop less hazardous fluorinating agents. numberanalytics.com
Catalytic and Flow-Chemistry Approaches: The transition from stoichiometric to catalytic methods is a central tenet of green chemistry. numberanalytics.com Catalytic processes reduce waste by using small amounts of a catalyst to facilitate a reaction. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in large batches, offers improved safety, better heat and mass transfer, and the potential for easier scale-up. chemrxiv.org
Atom Economy: Synthetic methods are being designed to maximize the incorporation of all atoms from the starting materials into the final product, a concept known as atom economy. numberanalytics.com This minimizes the generation of byproducts and waste.
The application of these green chemistry principles to the synthesis and use of this compound and other organofluorine compounds is crucial for the long-term viability and environmental acceptance of these important chemical technologies. dovepress.com
Q & A
Q. Table 1: Key Physicochemical Properties for Isomer Separation
| Property | cis-Isomer | trans-Isomer |
|---|---|---|
| Boiling Point (°C) | ~-5 | ~10 |
| Dipole Moment (Debye) | Higher | Lower |
| Chromatographic Retention | Shorter | Longer |
Basic: How do cis-trans isomers of 1,2-difluoroethene influence its chemical reactivity?
Answer:
The cis-trans isomerism in 1,2-difluoroethene significantly impacts nucleophilicity, acidity, and steric interactions:
- Nucleophilicity : The trans isomer exhibits greater fluorine atom nucleophilicity due to reduced steric hindrance, favoring reactions with protic acids (e.g., HF) .
- Acidity : The cis isomer’s hydrogen atoms are more acidic, as evidenced by shorter bond lengths in HF complexes (1.98 Å vs. 2.05 Å in trans) .
- Steric Effects : The cis configuration creates steric strain, increasing reactivity in Diels-Alder reactions compared to the trans isomer .
Advanced: What computational methods are used to determine the equilibrium structures of cis- and trans-1,2-difluoroethene?
Answer:
High-level quantum mechanical methods are essential for accurate structural predictions:
- Coupled Cluster Theory : CCSD(T) with aug-cc-pVTZ basis sets accounts for electron correlation and relativistic effects.
- Thermodynamic Stability : Calculations show cis-1,2-difluoroethene is thermodynamically favored (ΔG° = +2.1 kJ/mol for cis→trans), but kinetic barriers (~150 kJ/mol) prevent interconversion at room temperature .
- Data Table :
| Parameter | cis-Isomer | trans-Isomer |
|---|---|---|
| C=C Bond Length (Å) | 1.33 | 1.34 |
| F-C-C-F Dihedral Angle (°) | 0 | 180 |
| Gibbs Free Energy (kJ/mol) | 0 | +2.1 |
Advanced: How does the thermodynamic stability vs. kinetic metastability of 1,2-difluoroethene isomers affect experimental design?
Answer:
The cis isomer’s thermodynamic stability (ΔG° < 0) contrasts with the trans isomer’s kinetic metastability:
- Reaction Design : At 615 K with a Pt catalyst, cis→trans equilibrium is achieved (66% cis, 33% trans). Researchers must control temperature to avoid unintended isomerization .
- Storage Considerations : Trans-1,2-difluoroethene remains inert at 300 K due to high activation energy (E ≈ 150 kJ/mol), enabling long-term storage without degradation .
Application: What role does 1,2-difluoroethylene carbonate play in enhancing lithium battery electrolytes?
Answer:
Adding 1,2-dialkyl-1,2-difluoroethylene carbonate to non-aqueous electrolytes improves lithium-ion battery performance:
- Mechanism : The fluorine atoms stabilize the solid-electrolyte interphase (SEI) by forming LiF, reducing parasitic reactions.
- Performance Metrics :
- Discharge Capacity : Increases by 15–20% at 2C rates.
- Cycle Life : >500 cycles with 80% capacity retention .
Q. Table 2: Electrolyte Additive Performance
| Additive Concentration (wt%) | Capacity Retention (%) | Flammability Reduction |
|---|---|---|
| 0.5 | 85 | 30% |
| 1.0 | 92 | 50% |
Safety/Impurity: What analytical techniques are recommended for detecting toxic by-products in reactions involving 1-chloro-1,2-difluoroethene?
Answer:
Common impurities include chlorofluorocarbons (CFCs) and dichloroethylene derivatives. Recommended methods:
- GC-MS : Detects volatile by-products (e.g., 1,1-dichloro-2,2-difluoroethylene) with limits of detection (LOD) < 1 ppm .
- HPLC-UV : Quantifies polar degradation products (e.g., chlorinated acids) using C18 columns and acetonitrile/water mobile phases .
- Safety Protocols : Use inert atmospheres (N) during synthesis to minimize oxidative by-products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
